molecular formula C17H19NO B2830942 N-(2-ethyl-6-methylphenyl)-4-methylbenzamide CAS No. 198488-87-8

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide

Cat. No.: B2830942
CAS No.: 198488-87-8
M. Wt: 253.345
InChI Key: HQIXPRIEOUSYLL-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a substituted phenyl ring

Mechanism of Action

Target of Action

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide, also known as metolachlor, is a chloroacetamide herbicide . It primarily targets enzymes such as acetohydroxyacid synthase (AHAS), acetolactate synthase (ALS), and hydroxyphenylpyruvate dioxygenase (HPPD) . These enzymes play crucial roles in the growth and development of plants, particularly in the synthesis of essential amino acids and lipids .

Mode of Action

Metolachlor interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction inhibits the normal functioning of these enzymes, leading to disruption in the growth and development of the plant . It specifically inhibits early seedling growth, causing injury symptoms in susceptible species .

Biochemical Pathways

The primary biochemical pathway affected by metolachlor is the synthesis of essential amino acids and lipids . By inhibiting the enzymes involved in these pathways, metolachlor disrupts the normal metabolic processes of the plant. This leads to stunted growth and eventual death of the plant .

Pharmacokinetics

Metolachlor is applied to the soil and is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although metolachlor is more active in dry conditions than other chloroacetamide herbicides . The half-lives of metolachlor in plants and soil are approximately 5 and 13 days, respectively .

Result of Action

The primary result of metolachlor’s action is the inhibition of plant growth. It causes injury symptoms in susceptible species, including stunted growth and eventual death . Metolachlor is particularly effective against broadleaf weeds and certain grasses .

Action Environment

The efficacy and stability of metolachlor are influenced by environmental factors such as soil type, temperature, and moisture levels . It has been found to accumulate in both soil and water, resulting in potential environmental hazards . It is slowly degraded in the natural environment, with biodegradation being the principal method of dissipation .

Biochemical Analysis

Biochemical Properties

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide plays a role in biochemical reactions, particularly in the biodegradation of certain herbicides .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role in acetochlor biodegradation. By facilitating the conversion of acetochlor to CMEPA, it indirectly influences cell function, particularly in microorganisms capable of degrading acetochlor .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the N-deethoxymethylase enzyme system. This system, composed of a cytochrome P450 oxygenase, a ferredoxin, and a reductase, is involved in the degradation of methyl tert-butyl ether .

Temporal Effects in Laboratory Settings

Its role in acetochlor biodegradation suggests that it may have long-term effects on cellular function, particularly in microorganisms capable of degrading acetochlor .

Metabolic Pathways

This compound is involved in the metabolic pathway of acetochlor biodegradation. It interacts with the N-deethoxymethylase enzyme system, which catalyzes the conversion of acetochlor to CMEPA .

Transport and Distribution

Its role in acetochlor biodegradation suggests that it may be transported and distributed within microorganisms capable of degrading acetochlor .

Subcellular Localization

Given its role in acetochlor biodegradation, it may be localized within the cytoplasm of microorganisms capable of degrading acetochlor, where the N-deethoxymethylase enzyme system is likely to be located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-4-methylbenzamide typically involves the reaction of 2-ethyl-6-methylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve 2-ethyl-6-methylaniline in an appropriate solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add 4-methylbenzoyl chloride to the reaction mixture while maintaining a low temperature to control the reaction rate.
  • Stir the reaction mixture at room temperature for several hours to ensure complete reaction.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the addition of reagents and maintain reaction conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.

    Industry: It can be used in the production of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethyl-6-methylphenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    N-(2-ethyl-6-methylphenyl)propionamide: Similar structure with a propionamide group.

    N-(2-ethyl-6-methylphenyl)butyramide: Similar structure with a butyramide group.

Uniqueness

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the phenyl ring and the presence of a benzamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-4-14-7-5-6-13(3)16(14)18-17(19)15-10-8-12(2)9-11-15/h5-11H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIXPRIEOUSYLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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